Acridine (D9)

Übersicht

Beschreibung

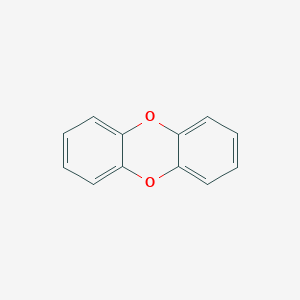

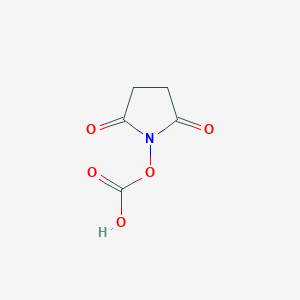

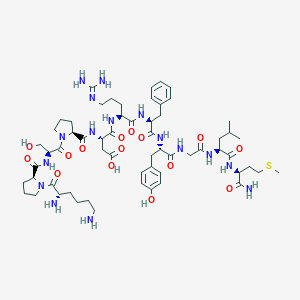

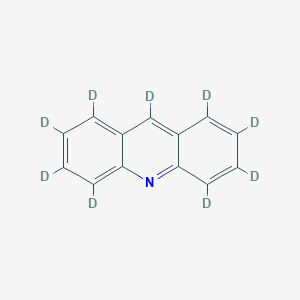

Acridine (D9) is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .

Synthesis Analysis

Acridine is separated from coal tar by extracting with dilute sulfuric acid . New 1,3-dihydroxyacridine-9-carboxylic acids were obtained by Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol) . Their bromination and azo-coupling reactions were studied .Molecular Structure Analysis

The molecular formula of Acridine (D9) is C13H9N . The molecular weight is 188.27 g/mol . The InChI isInChI=1S/C13H9N/c1-3-7-12-10 (5-1)9-11-6-2-4-8-13 (11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D . Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Their interaction with DNA and ability of selectively identifying numerous biologically useful ions has cemented exploitability of the acridone nucleus in modern day therapeutics .Physical And Chemical Properties Analysis

Acridine (D9) is a small colorless needle-like crystalline solid . It is slightly soluble in hot water and slightly denser than water . It sublimes before melting when heated .Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

Acridine derivatives have been extensively studied for their anticancer properties. They are known for their ability to intercalate into DNA and inhibit topoisomerase and telomerase enzymes, which are crucial in cancer therapy. Acridine has been used as a chemotherapeutic agent since the 1970s, and research has focused on enhancing its effectiveness against various cancers (Galdino-Pitta et al., 2013), (Denny, 2002), (Cholewiński et al., 2011).

Patent Developments

Various patented acridine derivatives have been developed for therapeutic applications, including cancer, Alzheimer's, and bacterial and protozoan infections. The focus has been on developing acridine derivatives with enhanced potency and selectivity, along with fluorescent material applications (Zhang et al., 2014).

Crystal Structures with Nucleic Acids

Acridines have been used as agents against bacteria, protozoa, fungi, and as anticancer drugs. Crystal structures of acridine-DNA complexes have provided insights into their structure-activity relationships, contributing to understanding their cytotoxicity and DNA binding kinetics (Adams, 2002).

Medicinal Chemistry

Acridine and its analogues like Acridone are significant in medicinal chemistry. They serve as DNA intercalators, enzyme inhibitors, and are involved in neurodegenerative disorder treatments. Their planar structures enable intercalation within DNA, influencing cellular processes (Prasher & Sharma, 2018).

Electrochemiluminescence Applications

Acridines have applications in electrochemiluminescence (ECL), which is a form of chemiluminescence controlled by electrochemistry techniques. This property is increasingly utilized in analytical applications, showcasing the versatility of acridines in various scientific fields (Majeed et al., 2016).

Fluorescence Surgery and Cancer Therapy

Acridine Orange, an acridine derivative, has emerging applications in fluorescence surgery and cancer therapy. It is used as an intraoperative fluorescent dye and a novel photo- and radio-sensitizer, showing potential in enhancing surgical cancer imaging and therapy (Byvaltsev et al., 2019).

Safety And Hazards

Zukünftige Richtungen

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterioacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridine (D9) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.